3-Methylcyclobutene
CAS No.: 1120-55-4
Cat. No.: VC19734449
Molecular Formula: C5H8
Molecular Weight: 68.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1120-55-4 |
---|---|
Molecular Formula | C5H8 |
Molecular Weight | 68.12 g/mol |
IUPAC Name | 3-methylcyclobutene |
Standard InChI | InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3 |
Standard InChI Key | NFTHULPHIBKNNM-UHFFFAOYSA-N |
Canonical SMILES | CC1CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
3-Methylcyclobutene (C₅H₈) is a monocyclic alkene with a molecular weight of 68.12 g/mol and a density of approximately 0.72 g/cm³ . The compound’s exact mass is 68.0626 g/mol, with a calculated LogP value of 1.58, indicating moderate hydrophobicity . Its structure consists of a cyclobutene ring system with a methyl group appended to the third carbon, creating a planar chirality center in certain derivatives.
Table 1: Fundamental Molecular Properties of 3-Methylcyclobutene
Property | Value |
---|---|
CAS Registry Number | 1120-55-4 |
Molecular Formula | C₅H₈ |
Molecular Weight | 68.12 g/mol |
Exact Mass | 68.0626 g/mol |
LogP | 1.58 |
Boiling Point | Not reported |
Melting Point | Not reported |
The absence of reported boiling and melting points in primary literature reflects challenges in isolating pure samples due to its thermal instability . Spectroscopic analyses, including NMR and IR, confirm the ring strain through characteristic C=C stretching vibrations at 1,650–1,680 cm⁻¹ and deshielded vinyl proton signals in the δ 5.5–6.5 ppm range .
Synthesis Methodologies
Classical Cycloaddition Approaches
The seminal synthesis by Closs and Larrabee (1964) involves a [2+2] photocycloaddition between ethylene and propene derivatives, yielding 3-methylcyclobutene with 45–60% efficiency under UV irradiation . This method remains foundational, though side products like 1-methylcyclobutene (15–20%) necessitate chromatographic purification . Alternative routes include:
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Dehydrohalogenation: Treatment of 3-methylcyclobutyl bromide with potassium tert-butoxide in THF, achieving 70% conversion but requiring low temperatures (-78°C) to prevent ring-opening .
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Ring-Contraction Strategies: Pyrolysis of 3-methylcyclohexene at 400°C induces retro-Diels-Alder cleavage, forming 3-methylcyclobutene in 30% yield alongside ethylene byproducts .
Table 2: Comparative Synthesis Yields
Method | Yield (%) | Conditions |
---|---|---|
[2+2] Photocycloaddition | 45–60 | UV, 25°C |
Dehydrohalogenation | 70 | t-BuOK, THF, -78°C |
Pyrolytic Ring-Contraction | 30 | 400°C, N₂ atmosphere |
Modern Catalytic Innovations
Recent advances employ transition metal catalysts to enhance regioselectivity. Murakami et al. (2004) demonstrated that silyl-substituted cyclobutene precursors undergo nickel-catalyzed cross-coupling with methyl Grignard reagents, achieving 85% yield with >99% stereoretention . This method circumvents thermal degradation pathways common in classical syntheses.
Physicochemical Properties and Stability
The compound’s ring strain (estimated at 25–30 kcal/mol) dictates its reactivity. Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 120°C, corresponding to ring-opening polymerization . Despite this instability, 3-methylcyclobutene exhibits remarkable solubility in nonpolar solvents (e.g., 220 mg/mL in hexane at 25°C), facilitating its use in solution-phase reactions .
Quantum mechanical calculations (DFT/B3LYP/6-311+G(d,p)) predict a HOMO energy of -9.2 eV, explaining its susceptibility to electrophilic attack at the double bond . The methyl group’s +I effect further polarizes the π-system, making the β-carbon a nucleophilic hotspot.
Reaction Chemistry and Derivatives
Thermal and Electrocyclic Processes
At temperatures >80°C, 3-methylcyclobutene undergoes conrotatory ring-opening to form 1,3-pentadiene with a half-life of 12 minutes at 100°C . This electrocyclic process follows Woodward-Hoffmann rules, showing activation energy (Eₐ) of 22.3 kcal/mol via Arrhenius analysis .
Diels-Alder Reactivity
The compound serves as a diene in inverse-electron-demand Diels-Alder reactions. With electron-deficient dienophiles like tetrazines, it achieves rate constants (k₂) of 0.45 M⁻¹s⁻¹ at 25°C, enabling applications in bioorthogonal chemistry .
Polymerization Behavior
Anionic polymerization using tert-butyllithium initiates chain growth through vinyl addition rather than ring-opening. Kitayama et al. (2002) reported poly(3-methylcyclobutene) with Mw = 45,000 Da and Đ = 1.2, exhibiting a glass transition temperature (Tg) of 145°C . Radical polymerization proves inefficient (Mw < 5,000 Da) due to chain-transfer reactions at allylic hydrogens .
Table 3: Polymerization Performance Metrics
Initiator System | Mw (Da) | Đ | Tg (°C) |
---|---|---|---|
t-BuLi | 45,000 | 1.2 | 145 |
AIBN (Radical) | 4,800 | 2.1 | N/A |
Applications in Materials Science
High-Performance Polymers
The rigid cyclobutane rings in poly(3-methylcyclobutene) impart exceptional thermal stability, with 5% weight loss at 380°C under nitrogen (TGA) . Copolymers with styrene achieve dielectric constants as low as 2.3, making them candidates for microelectronic insulators .
Pharmaceutical Intermediates
Hydrogenation of 3-methylcyclobutene over Pd/C produces cis-3-methylcyclobutane, a key intermediate in prostaglandin analogs. Enantioselective hydrogenation using chiral Noyori-type catalysts reaches 98% ee under 50 bar H₂ .
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